3-Borono-2-methoxybenzoic acid
Overview
Description
3-Borono-2-methoxybenzoic acid is an organic compound with the molecular formula C8H9BO5. It is a derivative of benzoic acid, where a boronic acid group is attached to the benzene ring.
Scientific Research Applications
3-Borono-2-methoxybenzoic acid has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura coupling reactions.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a precursor for boron-containing pharmaceuticals.
Molecular Recognition and Chemosensing: Boronic acids, including this compound, are used in the development of sensors for detecting saccharides and catecholamines.
Photochromic Materials: It is involved in the synthesis of photochromic materials used in imaging and display technologies.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Borono-2-methoxybenzoic acid can be synthesized through several methods. One common synthetic route involves the reaction of 2,6-dibromoanisole with carbon dioxide in the presence of a palladium catalyst. This reaction proceeds under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions utilize boronic acid derivatives and aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Borono-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Boronic esters and borates.
Reduction: Boranes and borohydrides.
Substitution: Various substituted benzoic acid derivatives.
Mechanism of Action
The mechanism of action of 3-Borono-2-methoxybenzoic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in molecular recognition and chemosensing applications. The boronic acid group interacts with target molecules, forming stable complexes that can be detected and analyzed .
Comparison with Similar Compounds
Similar Compounds
- 3-Borono-4-methoxybenzoic acid
- 2-carboxy-3-methoxyphenylboronic acid
- 3-Carboxy-4-methoxyphenylboronic acid
- 3-Methoxy-5-methoxycarbonylphenylboronic acid
- 2-Hydroxy-3-methylphenylboronic acid
Uniqueness
3-Borono-2-methoxybenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in synthetic chemistry and medicinal research, where precise control over molecular structure is crucial .
Properties
IUPAC Name |
3-borono-2-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO5/c1-14-7-5(8(10)11)3-2-4-6(7)9(12)13/h2-4,12-13H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWLFFYGKXZCER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(=O)O)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657194 | |
Record name | 3-Borono-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913836-10-9 | |
Record name | 3-Borono-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-borono-2-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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